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(Chloroacetyl)phosphonic acid

Cat. No.: B1207731
CAS No.: 89699-33-2
M. Wt: 158.48 g/mol
InChI Key: WNRQTPHCNDLIOO-UHFFFAOYSA-N
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Description

Significance of Organophosphorus Compounds in Chemical Research

Organophosphorus compounds, characterized by the presence of a carbon-phosphorus bond, are a cornerstone of modern chemical research. Their applications are vast and impactful, spanning from medicinal and agricultural chemistry to materials science and organic synthesis. nih.govmdpi.com In medicine, over 80 phosphorus-containing drugs are in clinical use, and in agriculture, more than 300 are used as pesticides. nih.gov They are integral to organic synthesis, with phosphonates being widely used as improved Wittig reagents and phosphines serving as crucial ligands in metal-catalyzed reactions. nih.gov Furthermore, their excellent fire retardancy and ability to coordinate with metals have led to their use as environmentally benign fire retardants and metal extractants. nih.gov The field of organophosphorus chemistry is dedicated to the study of the synthesis and properties of these versatile compounds. benthamdirect.com

Overview of Phosphonic Acids: Structural Features and Research Landscape

Phosphonic acids are a class of organophosphorus compounds defined by a phosphorus atom covalently bonded to a carbon atom, two hydroxyl (-OH) groups, and one phosphoryl (P=O) group. nih.govnih.govnih.gov This structure results in a distorted tetrahedral geometry around the phosphorus atom. nih.govresearchgate.net The P-C bond is notably stable, resisting cleavage even under harsh conditions like boiling in strong acid or base. nih.gov

Phosphonic acids are characterized by their strong acidity, with two pKa values, and their ability to act as excellent chelating agents for metal ions. nist.govnist.gov Their capacity for strong hydrogen bonding leads to the formation of self-assembling supramolecular structures. researchgate.netnist.gov These properties have made them a focus of intense research, with applications as bioactive molecules (drugs and pro-drugs), for bone targeting, in the design of hybrid materials and coordination polymers, for surface functionalization, and in medical imaging. nih.govnih.govnih.gov

Contextualizing (Chloroacetyl)phosphonic Acid: Unique Attributes and Research Interest

This compound, with the chemical formula C₂H₄ClO₄P, holds a specific niche within the broader class of phosphonic acids. nih.gov It is also known by the name Fosfonochlorin, a title it received upon its discovery as a natural product. nih.govnih.gov This compound has been isolated from several species of fungi, including Fusarium avenaceum, Fusarium oxysporum, Fusarium tricinctum, and Talaromyces flavus. nih.govnih.gov

Its unique attribute lies in the combination of a phosphonic acid moiety and a chloroacetyl group. The chloroacetyl group is an unusual feature for phosphonate (B1237965) natural products. nih.gov This bifunctionality makes it an interesting subject of study. The primary research interest in this compound stems from its identified biological activity as a new antibiotic. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4ClO4P B1207731 (Chloroacetyl)phosphonic acid CAS No. 89699-33-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89699-33-2

Molecular Formula

C2H4ClO4P

Molecular Weight

158.48 g/mol

IUPAC Name

(2-chloroacetyl)phosphonic acid

InChI

InChI=1S/C2H4ClO4P/c3-1-2(4)8(5,6)7/h1H2,(H2,5,6,7)

InChI Key

WNRQTPHCNDLIOO-UHFFFAOYSA-N

SMILES

C(C(=O)P(=O)(O)O)Cl

Canonical SMILES

C(C(=O)P(=O)(O)O)Cl

Other CAS No.

131711-04-1

Synonyms

chloroacetylphosphonate

Origin of Product

United States

Synthetic Methodologies for Chloroacetyl Phosphonic Acid and Its Esters/derivatives

Direct Synthesis Approaches to (Chloroacetyl)phosphonic Acid Esters

The direct formation of the C-P bond in this compound esters is a primary focus of synthetic efforts. The Michaelis-Arbuzov reaction is a cornerstone of this approach, though other strategies involving chloroacetylation and one-pot syntheses have also been developed.

The Michaelis-Arbuzov reaction, a classic method for forming a carbon-phosphorus bond, is widely used for synthesizing phosphonates. wikipedia.orgorganic-chemistry.org The reaction involves the nucleophilic attack of a trivalent phosphorus ester, such as a trialkyl phosphite (B83602), on an alkyl halide. wikipedia.orgresearchgate.net In the context of this compound esters, the reaction typically employs chloroacetyl chloride as the electrophile.

The reaction is initiated by the SN2 attack of the phosphite on the chloroacetyl chloride, forming a phosphonium (B103445) salt intermediate. wikipedia.org A subsequent dealkylation step, where the displaced chloride anion attacks one of the alkyl groups of the phosphite, yields the final dialkyl (chloroacetyl)phosphonate. organic-chemistry.org This process is often carried out at elevated temperatures (commonly 120°C - 160°C). wikipedia.org

However, the reaction between trialkyl phosphites and chloroacetyl chloride can be complex. A significant side reaction can lead to the formation of phosphinylethenyl phosphates, which are formally 2:1 adducts of the reactants. It has been found that by using sterically hindered trialkyl phosphites or dialkyl trimethylsilyl (B98337) phosphites, the formation of this byproduct can be suppressed, allowing for the direct synthesis of (chloroacetyl)phosphonates. researchgate.net Microwave irradiation has also been shown to dramatically accelerate the Michaelis-Arbuzov reaction, offering a more facile synthesis route. scispace.com

Table 1: Michaelis-Arbuzov Reaction for Phosphonate (B1237965) Synthesis

Phosphorus Reactant Electrophile Product Type Key Considerations
Trialkyl phosphite Alkyl halide Alkyl phosphonate Thermal conditions often required; side reactions possible with reactive electrophiles like chloroacetyl chloride. wikipedia.orgresearchgate.net
Sterically bulky trialkyl phosphite Chloroacetyl chloride (Chloroacetyl)phosphonate Hindrance prevents formation of 2:1 adducts. researchgate.net

An alternative to the direct Michaelis-Arbuzov reaction with chloroacetyl chloride is a two-step approach involving the initial chloroacetylation of a suitable precursor, followed by phosphorylation. This method is particularly useful for synthesizing α-amidophosphonates.

In a typical procedure, an amino ester is first acylated with chloroacetyl chloride to introduce the chloroacetyl moiety. researchgate.netresearchgate.net This intermediate, a chiral α-chloroacetamide, is then subjected to a thermal Michaelis-Arbuzov reaction with a trialkyl phosphite to form the C-P bond, yielding the desired α-amidophosphonate. researchgate.netresearchgate.net This sequence allows for the construction of more complex structures containing the (dialkoxyphosphoryl)acetyl group.

For example, various (S)-methyl 2-[2-chloroacetamide]alkanoates have been successfully converted into their corresponding (S)-methyl 2-[2-(diethoxyphosphoryl)acetamide]alkanoate derivatives in good yields. researchgate.net

One-pot syntheses, which combine multiple reaction steps in a single flask without isolating intermediates, offer an efficient route to complex phosphonate derivatives. A notable example is the synthesis of N-chloroacetyl 1-aminoalkyl phosphonates. researchgate.netthieme-connect.com

This strategy involves the reaction of an imine with chloroacetyl chloride to form an N-acylated iminium salt in situ. thieme-connect.com This reactive intermediate is then immediately treated with a trialkyl phosphite, which undergoes a Michaelis-Arbuzov-type addition to the iminium double bond. thieme-connect.com This three-component reaction provides a direct and convenient method for preparing precursors to compounds like 4-phosphono-β-lactams. researchgate.netthieme-connect.com Other one-pot procedures have been developed for different phosphonate structures, such as the reaction of trimethylphosphite and acetyl chloride to form an α-ketophosphonate, which can then be further reacted in the same pot. nih.gov

Synthesis of N-(Chloroacetyl)amino Phosphonic Acid Analogues

The synthesis of analogues where a chloroacetyl group is attached to the nitrogen atom of an aminophosphonate is of significant interest. These compounds are valuable as intermediates for more complex molecules like phosphonopeptides. nih.govmdpi.com

One direct method involves the acylation of an aminophosphonate derivative with chloroacetyl chloride. For instance, dimethyl (3-(methoxyamino)-3-phenyl-propyl)phosphonate can be treated with chloroacetyl chloride in toluene (B28343) to yield the corresponding N-chloroacetylated product. ecronicon.net Similarly, N-acylsulfonamides containing a phosphonate group are prepared by reacting a suitable sulfonamide with chloroacetyl chloride, followed by an Arbuzov reaction to introduce the phosphonate moiety. researchgate.net

Another important transformation is the Michaelis-Arbuzov reaction performed on N-(chloroacetyl)amino phosphonic acid esters. This reaction extends the carbon chain and introduces a second phosphorus group, leading to the formation of N-(phosphonoacetyl) derivatives of aminoalkylphosphonic acids after subsequent hydrolysis. nih.gov

Table 2: Synthesis of N-(Chloroacetyl)amino Phosphonate Derivatives

Starting Material Reagent(s) Product Type Reference
Amino ester 1. Chloroacetyl chloride; 2. Trialkyl phosphite α-Amidophosphonate researchgate.netresearchgate.net
Imine, Chloroacetyl chloride, Trialkyl phosphite (One-pot) N-Chloroacetyl 1-aminoalkyl phosphonate thieme-connect.com
Aminophosphonate Chloroacetyl chloride N-(Chloroacetyl)amino phosphonate ecronicon.net

Preparation of α-Chloroacetoxyphosphonates

α-Chloroacetoxyphosphonates are characterized by an ester linkage between the hydroxyl group of an α-hydroxyphosphonate and chloroacetic acid. These compounds are primarily synthesized through the acylation of α-hydroxyphosphonates.

A common method involves reacting an α-hydroxyphosphonate with chloroacetic anhydride (B1165640) in the presence of a base like pyridine. acs.org This approach has been used to prepare diisopropyl α-chloroacetoxyphosphonates from the corresponding α-hydroxyphosphonates, which are themselves generated from aldehydes. researchgate.net These racemic α-chloroacetoxyphosphonates are particularly useful as substrates for enzymatic kinetic resolution. Lipases and proteases can selectively hydrolyze one enantiomer, providing access to enantiomerically enriched (S)- or (R)-α-hydroxyphosphonates and the remaining unreacted (R)- or (S)-α-chloroacetoxyphosphonate. acs.orgresearchgate.netnih.gov

Conversion of Phosphonate Esters to Free Phosphonic Acids

The final step in the synthesis of this compound or its analogues is often the dealkylation of the corresponding phosphonate ester. Several methods exist for this transformation, with the choice depending on the stability of the rest of the molecule.

Acid Hydrolysis: A straightforward but often harsh method is the hydrolysis of the phosphonate ester using a strong concentrated acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr), typically under reflux conditions for several hours. mdpi.combeilstein-journals.orgnih.gov This method is effective for a wide range of alkyl and aryl phosphonates but is incompatible with acid-sensitive functional groups. nih.gov

Silyl (B83357) Ester Intermediates (McKenna Reaction): A much milder and widely used method involves the reaction of the phosphonate ester with a trimethylsilyl halide, most commonly bromotrimethylsilane (B50905) (TMSBr) or chlorotrimethylsilane (B32843) (TMSCl). mdpi.combeilstein-journals.org This reaction, known as the McKenna reaction, converts the alkyl ester into a bis(trimethylsilyl) ester intermediate. beilstein-journals.org These silyl esters are highly susceptible to solvolysis and are readily cleaved by the addition of water or an alcohol (methanolysis) to yield the free phosphonic acid in high yields. mdpi.comgoogle.com This method shows excellent chemoselectivity and is compatible with various functional groups like carboxylic esters and ethers. google.com The use of microwave irradiation can significantly reduce reaction times from hours to minutes. mdpi.com

Catalytic Hydrogenolysis: For phosphonate esters bearing benzyl (B1604629) groups, catalytic hydrogenolysis provides a mild and efficient deprotection strategy. acs.org The dibenzyl phosphonate is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C), which cleaves the benzyl-oxygen bonds to release the free phosphonic acid. beilstein-journals.org

Brønsted Acid Catalysis: Strong Brønsted acids, such as trifluoromethanesulfonic acid (TfOH), have been shown to catalyze the conversion of phosphonate esters to phosphonic acids. acs.org Depending on the substrate, the reaction can proceed under "wet" conditions (in the presence of water at high temperatures) or milder "dry" conditions (in the absence of water), for example, in the debenzylation of dibenzyl phosphonates. acs.org

Table 3: Methods for Deprotection of Phosphonate Esters

Method Reagents Conditions Advantages Disadvantages
Acid Hydrolysis Conc. HCl or HBr Reflux, several hours Simple, widely applicable Harsh, not suitable for acid-sensitive molecules
McKenna Reaction TMSBr or TMSCl, then H₂O/MeOH Room temp. to moderate heating Mild, high yield, chemoselective Reagents are moisture-sensitive
Catalytic Hydrogenolysis H₂, Pd catalyst Room temperature, atmospheric pressure Very mild, clean Limited to benzyl esters

Acid-Mediated Hydrolysis Methods

Acid-catalyzed hydrolysis is a conventional and robust method for the dealkylation of phosphonate esters to yield the corresponding phosphonic acids. doaj.orgd-nb.info This process typically involves heating the phosphonate ester with a concentrated mineral acid, most commonly hydrochloric acid (HCl). doaj.orgd-nb.info The reaction proceeds in a stepwise manner, with the hydrolysis of the two ester groups occurring consecutively. nih.govlondonmet.ac.uk

The mechanism involves the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom and facilitates nucleophilic attack by water. The efficiency and rate of the hydrolysis are influenced by factors such as acid concentration, temperature, and the steric and electronic properties of the alkyl ester groups. nih.gov For instance, studies on the hydrolysis of various phosphonate esters have shown that electron-withdrawing groups on the alkyl chain can influence the reaction rate. mdpi.com While highly effective, the harsh conditions of concentrated acid and high temperatures can be incompatible with sensitive functional groups elsewhere in the molecule. google.com

Research on the hydrolysis of analogous compounds, such as 2-chloroethylphosphonic acid diesters, provides insight into the typical conditions. The hydrolysis of the dimethyl and diethyl esters of 2-chloroethylphosphonic acid has been successfully achieved using concentrated HCl, with reaction times and temperatures optimized to maximize yield and minimize side reactions. lew.ro

Table 1: Examples of Acid-Mediated Hydrolysis for Chloroalkylphosphonate Esters

Starting Material Reagents/Conditions Product Yield (%) Reference
Dimethyl 2-chloroethylphosphonate 20% HCl, reflux (108°C), 8 hours 2-Chloroethylphosphonic acid 93% lew.ro
Diethyl 2-chloroethylphosphonate 20% HCl, reflux (108°C) 2-Chloroethylphosphonic acid 88% lew.ro

Hydrogenolysis Techniques

Hydrogenolysis is a significantly milder method for dealkylation, specifically tailored for benzyl or substituted benzyl esters of phosphonic acids. d-nb.infothieme-connect.de This technique involves the catalytic cleavage of the benzyl C-O bond using hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). thieme-connect.denih.gov The reaction is usually performed at or near atmospheric pressure and room temperature in a protic solvent like ethanol (B145695) or methanol. nih.govnih.gov

The primary advantage of hydrogenolysis is its exceptional mildness and high chemoselectivity. nih.gov It avoids the harsh acidic or basic conditions that can degrade sensitive molecular structures. The byproducts of the reaction are toluene and the phosphonic acid, which simplifies the purification process. This method is particularly valuable in the synthesis of complex, multifunctional molecules where other dealkylation methods might fail. For example, hydrogenolysis has been used for the global deprotection of intricate molecules, including synthetic glycosylphosphatidylinositol (GPI) anchors containing phosphodiester linkages, without affecting other sensitive groups. nih.gov In the synthesis of phosphonopeptides, the Cbz (benzyloxycarbonyl) protecting group and benzyl esters can be removed simultaneously via hydrogenolysis. nih.gov

The general procedure involves dissolving the dibenzyl (chloroacetyl)phosphonate in a suitable solvent, adding the Pd/C catalyst, and stirring the mixture under a hydrogen atmosphere until the reaction is complete.

McKenna-Type Procedures and Related Dealkylation Strategies

The McKenna reaction is a widely used, efficient, and mild method for the deprotection of a variety of organophosphorus esters to their corresponding acids. researchgate.netnih.gov This two-step procedure involves the reaction of a dialkyl phosphonate, such as diethyl (chloroacetyl)phosphonate, with a halotrimethylsilane, most commonly bromotrimethylsilane (TMSBr). doaj.orgnih.gov In the first step, TMSBr converts the dialkyl phosphonate into a bis(trimethylsilyl) phosphonate intermediate. This silylated intermediate is highly susceptible to solvolysis and is readily cleaved in the second step by the addition of water or an alcohol (e.g., methanol), yielding the final phosphonic acid in high purity. google.comnih.gov

The reaction is prized for its mild conditions, often proceeding at room temperature or with gentle heating, which preserves acid- or base-labile functional groups that would not survive harsher hydrolysis methods. mdpi.comgoogle.com The progress of the reaction can be conveniently monitored by ³¹P NMR spectroscopy, as the conversion to the silyl ester results in a characteristic upfield shift. nih.gov

While TMSBr is the most common reagent, alternatives like trimethylchlorosilane (TMSCl) in the presence of sodium iodide, or TMSCl alone under elevated temperatures in a sealed vessel, have also been developed. mdpi.comgoogle.com These related strategies broaden the applicability of silyl-assisted dealkylation. The McKenna procedure has been successfully applied to synthesize complex bioactive molecules, demonstrating its reliability and versatility. nih.gov

Table 2: Examples of McKenna-Type Deprotection of Phosphonate Esters

Starting Material Reagents/Conditions Product Yield (%) Reference
Diethyl (chloroacetyl)-L-aspartate phosphonate (13) 1) TMSBr (6 equiv), CH₃CN, 0°C to rt, overnight 2) H₂O, 1 h (Chloroacetyl)-L-aspartate phosphonic acid derivative (2) 85% nih.gov
Diethyl phosphonate esters 1) TMSBr, DMF 2) MeOH Corresponding phosphonic acids Not specified researchgate.net
Diethyl bromodifluoromethylphosphonate TMSBr (2 equiv), ACN, 60°C, 1 h (Microwave) Bromodifluoromethylphosphonic acid >95% (NMR) mdpi.com

Chemical Reactivity and Transformation Mechanisms of Chloroacetyl Phosphonic Acid Systems

Nucleophilic Substitution Reactions Involving the Chloroacetyl Moiety

The chloroacetyl group in (chloroacetyl)phosphonic acid and its derivatives is highly susceptible to nucleophilic substitution, primarily through an SN2 mechanism at the α-carbon. numberanalytics.comlibretexts.org The chlorine atom serves as an effective leaving group, readily displaced by a wide array of nucleophiles. This reactivity is fundamental to its application in synthesizing more complex molecules. numberanalytics.com

Key nucleophilic substitution reactions include:

Amination: Primary and secondary amines react with the chloroacetyl moiety to form N-substituted glycylphosphonic acid derivatives. This reaction is a cornerstone for the synthesis of phosphonopeptides and other biologically relevant molecules. For example, diethyl (cyanomethyl)phosphonate can be C-acylated with chloroacetyl chloride and subsequently aminated with primary amines to produce substituted (2-aminopyrrol-3-yl)phosphonic acid derivatives. cas.cz

Arbuzov Reaction: The chlorine atom can be displaced by trivalent phosphorus compounds, such as trialkyl phosphites, in a Michaelis-Arbuzov reaction. This process, followed by acidolysis, yields N-(phosphonoacetyl) derivatives of (aminoalkyl)phosphonic acids. nih.gov This reaction creates a new phosphorus-carbon bond, expanding the phosphonate (B1237965) structure.

Reaction with Thio-compounds: Nucleophiles like thiourea (B124793) can attack the chloroacetyl group. For instance, N-(chloroacetyl)aminomethylphosphonate diethyl ester reacts with thiourea to yield a derivative that, upon hydrolysis, produces N-carbamoylmethylaminomethylphosphonic acid.

These substitution reactions are pivotal in building molecular complexity from the this compound scaffold.

Table 1: Examples of Nucleophilic Substitution Reactions

NucleophileProduct TypeSignificanceReference
Amines (Primary/Secondary)N-substituted glycylphosphonic acidsSynthesis of phosphonopeptides and aminophosphonates. cas.cz
Trialkyl PhosphitesN-(phosphonoacetyl)amino phosphonatesFormation of new P-C bonds via Michaelis-Arbuzov reaction. nih.gov
ThioureaThiouronium salt intermediatesPrecursors for N-carbamoylmethylaminomethylphosphonic acid derivatives. nih.gov

Intramolecular Cyclization and Rearrangement Pathways

The dual functionality of this compound derivatives enables various intramolecular reactions, leading to the formation of heterocyclic structures. These cyclization events are often driven by the reaction between an internal nucleophile and the electrophilic chloroacetyl group. mvpsvktcollege.ac.in

Lactam Formation: One of the most significant intramolecular reactions is the formation of β-lactam rings. N-acylated aminoalkyl phosphonates, derived from chloroacetylation, can undergo base-assisted intramolecular cyclization to form 4-phosphono-β-lactams. researchgate.net This cyclization proceeds via the formation of a phosphorus-stabilized carbanion that displaces the chlorine atom. researchgate.net

Formation of Other Heterocycles: Depending on the structure of the derivative, other heterocyclic systems can be synthesized. For example, derivatives containing a hydrazine (B178648) moiety can be cyclized to form pyrazolidin-3-ylphosphonates. acs.orgnih.gov Similarly, precursors with hydroxylamine (B1172632) functionality can cyclize into isoxazolidin-3-ylphosphonates. acs.orgnih.gov These reactions often involve the formation of an intermediate where an internal nucleophilic nitrogen or oxygen atom attacks the carbon bearing the leaving group (like chlorine or a sulfonate). acs.orgnih.gov

Rearrangement reactions, while less specific to the parent this compound, can occur in its derivatives under certain conditions. mvpsvktcollege.ac.inwiley-vch.delibretexts.org For instance, the Favorskii rearrangement could potentially occur in α-haloketone derivatives synthesized from this compound systems. wiley-vch.de

Table 2: Examples of Intramolecular Cyclization Products

Reactant PrecursorResulting HeterocycleReaction TypeReference
N-Chloroacetyl aminoalkyl phosphonate4-Phosphono-β-lactamIntramolecular Nucleophilic Substitution researchgate.net
Propylphosphonate with leaving groups at C-1 and C-3 and a hydrazine derivativePyrazolidin-3-ylphosphonateIntramolecular Cyclization acs.orgnih.gov
O-Alkylhydroxylamine with a leaving groupIsoxazolidin-3-ylphosphonateIntramolecular Cyclization acs.orgnih.gov

Reactions with Organometallic Reagents

The chloroacetyl group can react with strong nucleophiles such as organometallic reagents. These reactions typically target the electrophilic carbonyl carbon.

Reaction with Grignard and Organolithium Reagents: Organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li) react with the chloroacetyl group. google.com In the case of related N-methoxy-N-methylchloroacetamide, these reagents add to the carbonyl group to produce α-chloro ketones in high yields. google.com The reaction proceeds through a nucleophilic acyl substitution mechanism. youtube.com The initial addition forms a tetrahedral intermediate, which then expels the leaving group. youtube.com

Reaction with Lithium Dialkylcuprates: For a more controlled, single addition to an acid chloride, lithium dialkylcuprates (Gilman reagents) can be used. youtube.com These reagents are less reactive than Grignard reagents and can transform an acid chloride into a ketone without the common secondary reaction where the ketone is converted to a tertiary alcohol. youtube.com

While direct studies on this compound itself are limited, the reactivity of the chloroacetyl moiety is well-established, suggesting that similar transformations are feasible, provided the phosphonic acid group is appropriately protected to prevent interference from its acidic protons.

Behavior under Specific Reaction Conditions

The stability and reactivity of this compound are highly dependent on the reaction environment.

Hydrolysis: The chloroacetyl group can undergo hydrolysis to form (hydroxyacetyl)phosphonic acid. This reaction can be slow in neutral water but is accelerated under acidic or basic conditions. researchgate.net The phosphonic acid moiety itself is generally stable to hydrolysis, although the ester derivatives can be hydrolyzed to the free acid using strong acids like concentrated HCl or HBr. beilstein-journals.orgmdpi.comnih.gov The cleavage of the P-C bond is a possible side reaction under harsh acidic conditions, particularly if activating groups are present on the carbon skeleton. beilstein-journals.org

Thermal Decomposition: When subjected to heat, phosphonic acids can undergo decomposition. For example, 2-chloroethylphosphonic acid decomposes in aqueous solution at temperatures between 30 to 55 °C, with the rate being proportional to the concentration of the phosphonate dianion. nih.gov The thermal decomposition of phosphogypsum, which contains calcium sulfate, shows that decomposition starts around 600 °C. nih.gov While specific data for this compound is not readily available, it is expected to decompose at elevated temperatures, potentially yielding a variety of products through elimination of HCl and decarboxylation.

Friedel-Crafts Reactions: Chloroacetyl chloride, the precursor to the chloroacetyl group, is a common reagent in Friedel-Crafts acylation. researchgate.netresearchgate.net This indicates that under Lewis acid catalysis (e.g., AlCl₃), the chloroacetyl group can be attached to aromatic rings. This reactivity highlights the electrophilic character of the acyl chloride precursor.

Derivatives and Analogues of Chloroacetyl Phosphonic Acid

N-(Phosphonoacetyl)amino Phosphonate (B1237965) Derivatives

N-(Phosphonoacetyl)amino phosphonates are a class of compounds that have been synthesized as analogues of N-(phosphonoacetyl)-L-aspartic acid (PALA), a known cytostatic agent. nih.gov The synthesis of these derivatives can be achieved through the Michaelis-Arbuzov reaction involving N-(chloroacetyl)amino phosphonic acids or their corresponding esters. nih.govresearchgate.net This reaction, followed by acidolysis, yields the desired N-(phosphonoacetyl) derivatives of various (aminoalkyl)phosphonic acids. nih.gov

These compounds were designed to explore the bioisosteric replacement of the carboxyl groups in PALA with a phosphonic acid (PO₃H₂) function. nih.gov Specifically, analogues were created where either the α- or β-carboxylic group in the aspartate portion of PALA was substituted. nih.gov However, when tested for cytostatic activity against human KB cell lines, these phosphonate analogues showed a total loss of activity. nih.gov This finding indicates that the carboxylic acid groups are crucial for the biological function of PALA and that their replacement by a phosphonate group is not tolerated for maintaining cytostatic effects. nih.gov

scienceDerivative ClassbiotechParent CompoundconstructionSynthetic ApproachsummarizeKey Research Finding
N-(Phosphonoacetyl)amino phosphonatesN-(phosphonoacetyl)-L-aspartic acid (PALA)Michaelis-Arbuzov reaction of N-(chloroacetyl)amino phosphonic acids. nih.govresearchgate.netReplacement of COOH groups in PALA with PO₃H₂ results in a complete loss of cytostatic activity. nih.gov

Synthesis and Reactivity of Phosphono-β-Lactam Analogues

The β-lactam ring is a core structural feature of many widely used antibiotics. globalresearchonline.net The incorporation of a phosphonate group into the β-lactam skeleton can enhance stability, improve enzyme binding, and potentially broaden antibacterial activity. acs.org The synthesis of phosphono-β-lactam analogues, which can be seen as derivatives of the (chloroacetyl)phosphonic acid motif, has been explored through several methodologies.

One common strategy involves the conversion of N-alkyl lactams into their corresponding α-phosphono lactams. researchgate.net This is typically achieved by forming the lactam enolate, which is then reacted with a phosphorus electrophile like diethyl phosphorochloridate. researchgate.net Another approach focuses on the direct incorporation of a phosphonate moiety at the C-3 position of a pre-existing β-lactam ring. acs.orgresearchgate.net For instance, a new series of C-3 phosphonated 4-CF₃-β-lactams was synthesized stereoselectively from the corresponding 4-CF₃-β-lactams. acs.orgresearchgate.net This synthesis was accomplished using two different protocols: one involving direct phosphonylation, which was limited by steric hindrance, and a second, more effective method that involved incorporating a less bulky phosphonite group followed by oxidation to the phosphonate. acs.orgresearchgate.net The combination of the phosphonate and trifluoromethyl groups is intended to synergistically enhance biological properties such as membrane permeability and enzyme inhibition. acs.org

scienceSynthetic StrategybiotechKey Intermediates/ReactantsconstructionReaction TypesummarizeExample Product
Enolate TrappingLactam enolate, diethyl phosphorochloridate. researchgate.netNucleophilic substitutionα-Phosphono lactams. researchgate.net
Direct Phosphonylation (Sterically limited)4-CF₃-β-lactam, phosphonate source. acs.orgresearchgate.netDirect C-P bond formationC-3 phosphonated 4-CF₃-β-lactam. acs.orgresearchgate.net
Phosphonylation-Oxidation4-CF₃-β-lactam, phosphonite source, oxidant (e.g., H₂O₂). acs.orgnih.govTwo-step C-P bond formation and oxidationC-3 phosphonated 4-CF₃-β-lactam. acs.orgnih.gov

Phosphonopeptides and Biomimetic Constructs incorporating this compound Structural Motifs

Phosphonopeptides are analogues of natural peptides where one or more amino acid residues are replaced by an aminoalkylphosphonic acid. mdpi.com These compounds are of significant interest because the tetrahedral geometry of the phosphonate group can mimic the transition state of peptide bond hydrolysis, making them potent inhibitors of various proteases and other enzymes. mdpi.com

The this compound structure provides a key synthon for accessing these molecules. A notable method for preparing phosphonopeptides containing C-terminal aminoalkylphosphonic acids is the aminolysis of N-chloroacetyl aminoalkylphosphonic acids. mdpi.com In this approach, the reactive chloroacetyl group readily undergoes nucleophilic substitution by the amino group of an amino acid or peptide, forming the desired peptide linkage. This strategy is part of a broader set of methods for creating phosphonopeptides, which also includes direct coupling of protected amino acids with aminoalkylphosphonic acids. mdpi.com The resulting biomimetic constructs have found applications as antibacterial agents and as tools for studying enzyme mechanisms. mdpi.com

Alpha-Haloacetyl Phosphonate Derivatives for Chemical Biology Tools

Alpha-haloacetyl groups, such as the chloroacetyl moiety in this compound, are valuable reactive functionalities for creating chemical biology tools. frontiersin.org These tools are designed to probe biological systems by covalently modifying specific biomolecules, such as proteins or lipids. frontiersin.orgnih.gov The electrophilic carbon of the chloroacetyl group can react with nucleophilic residues on proteins (e.g., cysteine, histidine, lysine) or with other biological molecules, forming a stable covalent bond.

Derivatives of this compound can be designed as multifunctional probes. nih.govdiva-portal.org For example, an alpha-haloacetyl phosphonate could be equipped with additional functionalities like a fluorescent reporter group or a biotin (B1667282) tag for affinity purification. diva-portal.org Such a tool would allow for activity-based protein profiling (ABPP), where the phosphonate group could direct the molecule to the active site of a specific class of enzymes (e.g., phosphatases or proteases), and the chloroacetyl group would then covalently label the target protein. This enables the identification and characterization of enzyme activity directly within complex biological samples. frontiersin.org These chemical tools are instrumental in deciphering the roles of lipids and proteins in cellular processes, from signal transduction to metabolic fluxes. nih.gov

Stereoselective Synthesis of Enantiopure Analogues

Many biological targets are chiral, meaning they interact differently with the various stereoisomers of a molecule. Therefore, the ability to synthesize enantiomerically pure analogues of this compound is crucial for developing selective and potent bioactive compounds. chemistryviews.org Several strategies have been developed for the stereoselective synthesis of α-aminophosphonic acids and their derivatives. mdpi.comscispace.com

One powerful approach involves the use of chiral auxiliaries. scispace.com For example, enantiopure sulfinimines, derived from chiral sulfinamides, can undergo diastereoselective addition of phosphonate carbanions. researchgate.net The chiral auxiliary guides the incoming nucleophile to one face of the imine, leading to the formation of a single diastereomer, which can then be converted to the desired enantiopure aminophosphonate. researchgate.net Another method employs Meyers' bicyclic lactams, which are formed through a dynamic kinetic resolution and can be used to control the stereoselective addition of phosphites to N-acyliminium ion intermediates. chemistryviews.org

Catalytic asymmetric synthesis represents another key strategy. This involves using a chiral catalyst to directly produce an enantiomerically enriched product from a prochiral substrate, such as the asymmetric transfer hydrogenation (ATH) of α-oxo-phosphonates to yield highly enantioenriched α-hydroxyphosphonates, which are versatile precursors to α-aminophosphonic acids. researchgate.net

scienceStereoselective MethodbiotechKey FeatureconstructionExample ApplicationsummarizeOutcome
Chiral AuxiliaryUse of a removable chiral group (e.g., sulfinamide, phenylglycinol) to direct a diastereoselective reaction. chemistryviews.orgscispace.comresearchgate.netAddition of phosphonate carbanions to N-sulfinylimines. researchgate.netHigh diastereoselectivity, followed by removal of the auxiliary to yield enantiopure product. researchgate.net
Chiral SubstrateStarting with an enantiopure material derived from the chiral pool. scispace.comUsing a chiral nickel(II) complex of a proline-glycine Schiff base for alkylation. scispace.comTransfers chirality from the starting material to the final product. scispace.com
Catalytic Asymmetric SynthesisA small amount of a chiral catalyst generates a large amount of enantiopure product. researchgate.netAsymmetric transfer hydrogenation of α-oxo-phosphonates. researchgate.netHigh enantiomeric excess (≥98% ee) in the synthesis of α-hydroxyphosphonates. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of (Chloroacetyl)phosphonic acid in solution. By analyzing the magnetic properties of ¹H, ¹³C, and ³¹P nuclei, one can map out the molecular skeleton and the chemical environment of each atom.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a single signal for the methylene (B1212753) protons (-CH₂-). This signal would likely appear as a doublet due to coupling with the phosphorus-31 nucleus (²JP-H). The chemical shift of these protons would be significantly downfield, influenced by the electron-withdrawing effects of the adjacent chlorine atom, the carbonyl group (C=O), and the phosphonic acid moiety [-P(O)(OH)₂].

¹³C NMR: The carbon-13 NMR spectrum would provide further structural confirmation, with two distinct signals anticipated. The carbon of the methylene group (-CH₂-) would be coupled to the phosphorus atom, appearing as a doublet. The carbonyl carbon (C=O) would also appear as a doublet with a smaller coupling constant (²JP-C) and would be found at a characteristic downfield position.

³¹P NMR: Phosphorus-31 NMR is crucial for confirming the presence and chemical environment of the phosphonate (B1237965) group. A single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift would be in the typical range for alkyl phosphonic acids. researchgate.net In a proton-coupled spectrum, this signal would be split into a triplet by the two adjacent methylene protons. Techniques like Heteronuclear Single Quantum Correlation (HSQC) could be used to definitively correlate the ¹H and ³¹P signals, confirming the H-C-P connectivity. chemicalbook.com

Table 1: Predicted NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (δ) ppmPredicted MultiplicityCoupling Constant
¹H (-CH₂-)3.5 - 4.5Doublet²JP-H ≈ 15-25 Hz
¹³C (-CH₂-)45 - 60Doublet¹JP-C ≈ 120-150 Hz
¹³C (C=O)195 - 210Doublet²JP-C ≈ 5-15 Hz
³¹P10 - 20Singlet (¹H decoupled)N/A

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass.

The calculated monoisotopic mass of this compound is 157.9535733 Da. nih.gov HRMS analysis should yield a value that matches this theoretical mass with high accuracy (typically within 5 ppm), confirming the molecular formula C₂H₄ClO₄P.

Tandem mass spectrometry (MS/MS) would reveal the compound's fragmentation pattern, providing further structural evidence. The fragmentation of halogenated organophosphorus compounds often involves characteristic losses. nih.gov Expected fragmentation pathways for this compound include:

Cleavage of the C-P bond.

Loss of a chlorine radical (Cl•) or hydrochloric acid (HCl).

Decarbonylation (loss of CO).

Formation of the stable [H₄PO₄]⁺ ion (m/z ≈ 98.98). nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

Ion TypeProposed Fragment FormulaPredicted m/zNotes
Molecular Ion [M+H]⁺[C₂H₅ClO₄P]⁺158.96Based on ³⁵Cl isotope
Fragment[C₂H₄O₄P]⁺123.00Loss of Cl
Fragment[CH₂Cl]⁺49.00Cleavage of C-C bond
Fragment[H₃PO₄]⁺98.98Rearrangement and cleavage

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wiley.com The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent features would include a very broad absorption due to the O-H stretching of the hydrogen-bonded phosphonic acid groups. Strong absorptions corresponding to the P=O (phosphoryl) and C=O (carbonyl) stretching vibrations would also be key identifiers. The presence of the C-Cl bond would be confirmed by an absorption in the fingerprint region. Comparing its spectrum to analogs like phosphonoacetic acid and chloroacetic acid would aid in the assignment of these bands. chemicalbook.comechemi.com

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
P-O-HO-H Stretch2500 - 3300Strong, Very Broad
C=OCarbonyl Stretch1680 - 1720Strong
P=OPhosphoryl Stretch1150 - 1250Strong
P-OP-O Stretch950 - 1050Strong
C-ClC-Cl Stretch650 - 800Medium to Strong

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are vital for separating this compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Due to its high polarity and low volatility, HPLC is the most suitable technique for the analysis of this compound. A reverse-phase (e.g., C18) column with a polar mobile phase, likely an acidified water/acetonitrile gradient, would be employed. Detection could be achieved using a UV detector, as the carbonyl group provides a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or mass spectrometer (LC-MS). The development of a validated HPLC method would be essential for quantifying the compound and any potential impurities or degradation products. mhlw.go.jp

Gas Chromatography (GC): Direct analysis by GC is generally not feasible for highly polar and non-volatile compounds like phosphonic acids. However, GC analysis can be performed following a derivatization step. hmdb.ca Esterification of the phosphonic acid group, for example using diazomethane (B1218177) to form the dimethyl ester, would increase volatility, allowing for separation and quantification on a suitable GC column with a flame ionization detector (FID) or a mass spectrometer (GC-MS). researchgate.netkent.ac.uk

Elemental Analysis and Advanced Crystallographic Studies

Elemental Analysis: This technique determines the mass percentages of each element in a pure sample. The results for this compound should align with the theoretical values calculated from its molecular formula, C₂H₄ClO₄P. This provides fundamental confirmation of the compound's empirical formula.

Table 4: Elemental Composition of this compound

ElementSymbolAtomic Mass% Composition
CarbonC12.01115.16%
HydrogenH1.0082.54%
ChlorineCl35.45322.37%
OxygenO15.99940.38%
PhosphorusP30.97419.54%

X-ray Crystallography: Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural proof. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, bond lengths, and bond angles with very high precision, leaving no ambiguity about the molecular structure. While no public crystallographic data for this specific compound is currently available, studies on related phosphonic acids have been successfully conducted. nih.gov

Theoretical and Computational Investigations of Chloroacetyl Phosphonic Acid

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in mapping the intricate pathways of chemical reactions. These methods can determine the energies of reactants, products, and transient transition states, thereby elucidating the feasibility and kinetics of a reaction. For (chloroacetyl)phosphonic acid, such calculations could predict its reactivity, potential decomposition pathways, and its interactions with other molecules. However, specific studies detailing the reaction mechanisms and transition states involving this compound are absent from the current body of scientific literature.

Density Functional Theory (DFT) Studies on Molecular Conformations and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. DFT studies on this compound would be invaluable for understanding its stable three-dimensional arrangements (conformations) and the distribution of electrons within the molecule. Key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting chemical reactivity, could be determined. While general principles of DFT are well-established, their specific application to derive the conformational landscape and electronic characteristics of this compound has not been documented in dedicated research.

Ab Initio Modeling of Intramolecular Interactions and Solvent Effects

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy. These methods are particularly useful for studying subtle intramolecular interactions, such as hydrogen bonding, and the influence of a solvent on the molecule's structure and properties. Modeling these effects for this compound would be crucial for understanding its behavior in different chemical environments. Regrettably, no specific ab initio studies focusing on the intramolecular dynamics and solvent interactions of this compound have been found.

Research Applications in Non Biological and Mechanistic Contexts

Role as Versatile Synthetic Intermediates in Organic Synthesis

(Chloroacetyl)phosphonic acid and its related compounds are valuable intermediates in the synthesis of a wide array of more complex molecules. The presence of the reactive chloroacetyl group allows for nucleophilic substitution reactions, while the phosphonic acid moiety can be engaged in various transformations or utilized for its inherent properties.

One significant application is in the synthesis of phosphonopeptides, which are peptide analogues where an amino acid residue is replaced by an aminoalkylphosphonic acid. encyclopedia.pub 1-(N-chloroacetylamino)-alkylphosphonic acids, derived from the N-chloroacetylation of 1-aminoalkylphosphonic acids, serve as key precursors in the synthesis of glycylphosphonodipeptides and related N-alkylglycylphosphonodipeptides through ammonolysis or aminolysis. nih.gov This methodology provides a straightforward route to these important compounds, which are studied for their potential as enzyme inhibitors and for other biological activities. encyclopedia.pub

Furthermore, the chloroacetyl group can be a precursor to other functional groups. For instance, the chloroacetylation of α-hydroxyphosphonates, followed by enzymatic hydrolysis, is a key step in the chemoenzymatic synthesis of phosphonic acid analogues of biologically relevant molecules. researchgate.netnih.gov This approach allows for the preparation of enantiomerically enriched compounds. The versatility of the chloroacetyl group is also demonstrated in its use for the synthesis of heterocyclic compounds, such as 4-phosphono-β-lactams, where N-chloroacetyl 1-aminoalkyl phosphonates act as crucial precursors. researchgate.net

The synthetic utility of chloroacetylated phosphonates extends to their role as building blocks for more complex molecular architectures. For example, they have been employed in the preparation of phosphonic acid analogues of proline and other cyclic amino acids. nih.govacs.org These syntheses often involve intramolecular cyclization reactions where the chloroacetyl group or a derivative thereof participates in ring formation.

Contributions to Advanced Materials Science and Surface Functionalization

The phosphonic acid group is an excellent anchor for modifying the surfaces of various metal oxides, including titanium, niobium, and iron oxides. nih.govuni-saarland.despecificpolymers.com This property, combined with the reactive handle provided by the chloroacetyl group, makes this compound derivatives powerful tools for surface functionalization.

A notable application is in the biomedical field for the surface modification of implant materials. For instance, a self-assembled monolayer (SAM) of 11-chloroacetyl-1-undecylphosphonic acid has been used to functionalize a Ti45Nb alloy. nih.gov The phosphonic acid end of the molecule covalently binds to the metal surface, leaving the chloroacetyl group exposed. This exposed group can then be used to immobilize biomolecules, such as peptides containing the RGD (arginine-glycine-aspartic acid) sequence, which is known to promote cell adhesion. nih.govresearchgate.net This surface modification can significantly improve the biocompatibility and integration of medical implants. nih.gov

The chloroacetyl group's reactivity allows for a "grafting to" approach, where a pre-formed monolayer containing this group is subsequently reacted with a molecule of interest. researchgate.net This method offers a controlled way to attach specific functionalities to a surface. The formation of these SAMs can alter the surface properties, such as hydrophobicity, which can be tailored for specific applications. researchgate.net The robustness and stability of the bond between the phosphonic acid and metal oxides make these functionalized surfaces durable. specificpolymers.com

Beyond biomedical applications, phosphonic acids are used to create hybrid materials and functionalize nanoparticles. uni-saarland.deresearchgate.net The ability to attach organic molecules to inorganic substrates via a phosphonic acid linker opens up possibilities for creating new materials with tailored optical, electronic, or magnetic properties.

Application as Precursors in Agrochemical Synthesis (excluding direct usage/toxicity)

While direct information on the use of this compound as a precursor in the synthesis of specific commercial agrochemicals is limited in the provided search results, the chemical motifs present in the molecule are relevant to agrochemistry. For instance, 2-chloroethylphosphonic acid (ethephon) is a widely used plant growth regulator. google.com The synthesis of ethephon (B41061) involves the reaction of phosphorus trichloride (B1173362) with ethylene (B1197577) oxide, followed by rearrangement and hydrolysis. google.com Although this is a different synthetic route, it highlights the importance of chloroalkylphosphonic acids in agriculture.

The phosphonic acid group itself is a key feature in some herbicides. Glyphosate, a broad-spectrum herbicide, is a well-known example of a phosphonic acid-containing compound that inhibits an enzyme in the shikimate pathway. ecronicon.net The synthetic strategies used for creating phosphonic acid derivatives, including those involving chloroacetylated intermediates, could potentially be applied to the development of new agrochemicals. For example, the synthesis of phosphonopeptides, which can act as enzyme inhibitors, could lead to the discovery of new herbicides or fungicides. encyclopedia.pubecronicon.net The chloroacetyl group provides a convenient reactive handle for building more complex molecules from a phosphonic acid core.

Enzyme Inhibition Studies: Focus on Mechanistic Aspects and Inhibitor Design Principles

The unique chemical properties of this compound and its derivatives make them valuable tools for studying enzyme mechanisms and for designing novel inhibitors.

Covalent Inhibition Strategies and Warhead Chemistry

The chloroacetyl group is a classic example of an electrophilic "warhead" used in the design of covalent inhibitors. nih.govresearchgate.net This group can react with nucleophilic residues in an enzyme's active site, such as the thiol group of cysteine, to form a stable covalent bond. researchgate.net This irreversible or slowly reversible binding can lead to potent and long-lasting inhibition.

In the context of enzyme inhibition, the chloroacetyl moiety is considered a reactive group that can be appended to a scaffold that provides specificity for the target enzyme. researchgate.net The design of such inhibitors involves balancing the reactivity of the warhead to ensure it selectively reacts with the target enzyme while minimizing off-target reactions. researchgate.net The reactivity of α-halocarbonyls like the chloroacetyl group makes them suitable for targeting nucleophilic amino acids. nih.gov

Research into covalent inhibitors often involves screening libraries of compounds containing different warheads to identify those with optimal reactivity and selectivity for a particular enzyme. researchgate.net The chloroacetamide group, which can be formed from a chloroacetyl precursor, has been identified as a potent warhead for inhibiting enzymes like MurA, which is involved in bacterial peptidoglycan biosynthesis. researchgate.net The study of such inhibitors provides insights into the principles of covalent inhibitor design and the factors that govern their reactivity and selectivity. mdpi.com

Mechanistic Probes for Biochemical Pathways (e.g., cell wall synthesis inhibition)

This compound and related compounds can serve as mechanistic probes to investigate biochemical pathways. Their ability to inhibit specific enzymes can help to elucidate the role of those enzymes in a larger biological process.

A significant example is the study of bacterial cell wall synthesis. The antibiotic fosfonochlorin, which is this compound, has been shown to inhibit the growth of some Gram-negative bacteria. Its mechanism of action is believed to involve the inhibition of cell wall biosynthesis, as evidenced by the formation of spheroplasts in susceptible bacteria. nih.gov This makes it a useful tool for studying the enzymes involved in this essential pathway. Inhibitors of cell wall synthesis are attractive as antibacterial agents because this structure is absent in human cells. manualofmedicine.comuomustansiriyah.edu.iq

By acting as mimics of natural substrates or transition states, phosphonic acid-containing molecules can provide valuable information about enzyme active sites and catalytic mechanisms. encyclopedia.pubecronicon.net The development of probes based on these molecules, which can be tagged with reporter groups, allows for the identification and characterization of enzyme targets within complex biological systems. nih.govkaust.edu.sa These probes can be used in activity-based protein profiling to study entire classes of enzymes. nih.gov

Coordination Chemistry and Ligand Development

The phosphonic acid group is a well-known and effective ligand for a variety of metal ions. specificpolymers.comresearchgate.net This ability to coordinate with metals makes phosphonic acid-containing molecules, including those with a chloroacetyl group, useful in the field of coordination chemistry and for the development of new ligands.

The phosphonate (B1237965) group can bind to metal centers in various coordination modes, leading to the formation of mononuclear complexes, coordination polymers, and metal-organic frameworks. researchgate.net The properties of these coordination compounds can be tuned by modifying the organic part of the ligand. The presence of a chloroacetyl group on a phosphonic acid ligand offers a reactive site for further functionalization, allowing for the synthesis of more complex, multifunctional ligands.

In the context of catalysis, phosphonic acid-containing ligands have been used in palladium-catalyzed C-H functionalization reactions. nih.gov While the specific use of this compound in this area is not detailed, the development of bifunctional ligands, where one part of the molecule coordinates to the metal and another part participates in the reaction, is a key strategy. nih.gov The chloroacetyl group could potentially be used to attach such ligands to a solid support or to introduce additional functionalities.

Biosynthetic Pathways and Natural Product Connections

Elucidation of Fosfonochlorin Biosynthesis: A Chloroacetyl-Containing Natural Product

Fosfonochlorin is a fungal metabolite notable for possessing a chloroacetyl moiety, a feature that is uncommon among known phosphonate (B1237965) natural products. queensu.canih.gov The elucidation of its biosynthetic pathway in fungal species such as Fusarium and Talaromyces has provided significant insights into the formation of such halogenated compounds. nih.govunivie.ac.atresearchgate.net

Initial investigations into the fosfonochlorin biosynthetic gene cluster identified several key enzymes. The early steps of the pathway have been characterized through the use of synthetic substrates and detailed isotope-labeling studies. queensu.canih.gov This research has demonstrated that the biosynthesis does not begin directly with a chloroacetyl unit, but rather involves a series of foundational steps common to many phosphonate pathways, followed by specific modifications. The process starts with the reduction of phosphonoacetaldehyde (B103672), a key intermediate in phosphonate metabolism, to form 2-hydroxyethylphosphonic acid (2-HEP). nih.govunivie.ac.at This reaction is catalyzed by an NADH-dependent aldo/keto reductase known as FfnC. queensu.ca

Subsequently, the resulting alcohol, 2-hydroxyethylphosphonic acid, undergoes an oxidative intramolecular cyclization to yield (S)-epoxyethylphosphonic acid. queensu.canih.govunivie.ac.at This crucial epoxidation step is catalyzed by the enzyme FfnD, setting the stage for the later introduction of the chloroacetyl group, which gives fosfonochlorin its unique identity. nih.gov The discovery of this pathway highlights a sophisticated enzymatic machinery dedicated to producing rare halogenated phosphonates. researchgate.net

Enzymatic Mechanisms in Phosphonate Biosynthesis (e.g., FfnD oxacyclase, PepM)

The biosynthesis of phosphonates is reliant on a suite of specialized enzymes that catalyze challenging chemical transformations. Two enzymes of particular importance are Phosphoenolpyruvate (B93156) mutase (PepM), which initiates the pathway, and FfnD, which performs a key tailoring step in fosfonochlorin biosynthesis.

PepM (Phosphoenolpyruvate Mutase) : Virtually all characterized phosphonate biosynthetic pathways commence with the conversion of the primary metabolite phosphoenolpyruvate (PEP) into phosphonopyruvate (B1221233) (PnPy). researchgate.netnih.gov This intramolecular rearrangement, which forms the fundamental C-P bond, is catalyzed by the enzyme PepM. researchgate.net The reaction is thermodynamically unfavorable, and to drive it forward, it is coupled with a subsequent, irreversible "trapping" reaction. nih.gov The most common trapping reaction is the decarboxylation of PnPy by phosphonopyruvate decarboxylase (Ppd) to generate phosphonoacetaldehyde (PnAA). researchgate.net The presence of the pepM gene is considered a reliable marker for identifying potential phosphonate biosynthetic gene clusters in genomic data. researchgate.net

FfnD Oxacyclase : The enzyme FfnD, involved in the fosfonochlorin pathway, is a rare example of a non-heme iron(II) and 2-(oxo)glutarate dependent (Fe/2OG) oxacyclase. queensu.canih.gov Its primary role is to catalyze the oxidative intramolecular cyclization of 2-hydroxyethylphosphonic acid to form the epoxide (S)-epoxyethylphosphonic acid. queensu.caunivie.ac.atportlandpress.com The mechanism of FfnD is particularly noteworthy. Typically, Fe/2OG enzymes abstract a hydrogen atom from a substrate, creating a substrate radical and a high-valent Fe(IV)=O species, which then leads to hydroxylation via an "oxygen rebound" step. queensu.canih.gov FfnD, however, suppresses this rebound reaction. queensu.caunivie.ac.at Instead of delivering a hydroxyl group, it directs the substrate radical toward cyclization, showcasing how an enzyme can control a radical intermediate to achieve a chemical outcome other than the default hydroxylation. queensu.canih.gov When presented with a different substrate like ethylphosphonic acid, FfnD acts as a more conventional oxygenase, producing (S)-1-hydroxyethylphosphonic acid, highlighting its catalytic versatility. queensu.canih.gov

Convergent and Divergent Biosynthetic Strategies for Phosphonate Scaffolds

Nature employs both convergent and divergent strategies to generate the vast chemical diversity observed in phosphonate natural products. nih.govconsensus.app These strategies rely on the use of common intermediates and the interweaving of enzymatic reactions from different pathways to create novel molecular frameworks. nih.gov

Divergent strategies are evident from the very early stages of phosphonate biosynthesis. The key intermediate phosphonopyruvate (PnPy), formed by PepM, stands at a critical branch point. portlandpress.com While it is often decarboxylated to phosphonoacetaldehyde (PnAA), in some pathways it is condensed with acetyl-CoA to form phosphonomethylmalate. portlandpress.com PnAA itself is another major biosynthetic node from which pathways diverge. researchgate.net It can be:

Reduced to 2-hydroxyethylphosphonate (2-HEP), a precursor for fosfonochlorin and many other phosphonates. nih.gov

Oxidized to produce phosphonoacetate. researchgate.netportlandpress.com

Transaminated to form 2-aminoethylphosphonate (2-AEP). nih.gov

Convergent evolution provides a compelling example of how different biosynthetic solutions can arise to produce the same or similar bioactive molecules. nih.gov The biosynthesis of the well-known antibiotic fosfomycin (B1673569) is a classic case. nih.gov In Streptomyces species, fosfomycin is produced from a two-carbon intermediate (2-HEP). nih.gov In contrast, in Pseudomonas species, a completely different pathway is used that involves the shortening of a four-carbon intermediate to arrive at the identical three-carbon final product. nih.gov This demonstrates that the ability to produce this valuable antibiotic evolved independently on at least two separate occasions, a testament to its evolutionary advantage. nih.gov These examples of convergence and divergence illustrate a recurring theme in natural product biosynthesis, where a modular and flexible enzymatic toolkit allows for the creation of immense structural variety from a limited set of metabolic precursors. nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting (chloroacetyl)phosphonic acid in plant tissues, and how can degradation during analysis be minimized?

  • Methodological Answer : Use LC-MS/MS with acidified methanol extraction to preserve analyte integrity. Avoid adding Fosetyl or Ethephon to calibration solutions, as these degrade into phosphonic acid and cause interference. Pre-cool samples to 0–6°C to stabilize residues .

Q. How is phosphonic acid quantified in the context of fosetyl-aluminum (Fosetyl-Al) degradation, and what conversion factors apply?

  • Methodological Answer : Phosphonic acid (H₃PO₃) is reported as Fosetyl-Al equivalents using a molar conversion factor (Fosetyl MW = 110 g/mol; H₃PO₃ MW = 82 g/mol). For example, 0.1 mg/kg H₃PO₃ converts to 0.13 mg/kg Fosetyl. Laboratories must report both individual and summed concentrations .

Q. What are the primary degradation pathways of this compound in environmental samples?

  • Methodological Answer : Degradation occurs via hydrolysis and microbial action, yielding phosphonic acid and chloroacetic acid. Stability studies under varying pH and temperature conditions are critical to mapping pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies in phosphonic acid concentrations reported across laboratories with varying reporting limits (RLs)?

  • Methodological Answer : Harmonize RLs (e.g., 0.01–0.2 mg/kg) by adopting standardized protocols. Use inter-laboratory comparisons and matrix-matched calibration to reduce variability. Data should include RL-specific uncertainty margins .

Q. What strategies differentiate endogenous phosphonic acid from pesticide-derived residues in organic crops?

  • Methodological Answer : Employ isotopic labeling (e.g., ¹³C or ²H) to trace synthetic vs. natural origins. Combine LC-MS/MS with ion chromatography to detect unique metabolite profiles associated with Fosetyl-Al degradation .

Q. How should longitudinal studies be designed to assess phosphonic acid persistence in perennial crops?

  • Methodological Answer : Monitor residue levels across multiple growing seasons using high-frequency sampling. Analyze root tissues and soil matrices to track storage and delayed excretion in crops like fruit trees .

Q. What precautions are necessary during extraction to prevent Fosetyl degradation from skewing phosphonic acid results?

  • Methodological Answer : Acidify extraction solvents to pH < 3 and avoid high-temperature steps. Validate methods with stability tests under extraction conditions to confirm Fosetyl integrity .

Q. How can the origin of phosphonic acid residues be validated when regulatory thresholds are exceeded?

  • Methodological Answer : Conduct traceability audits using Article 14 and 137(3) of EU Regulation 2017/625. Cross-reference application records, soil history, and neighboring farm practices to identify unauthorized use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.